
Sulfur
概要
説明
Sulfur is a chemical element with the symbol S and atomic number 16 . It is abundant, multivalent, and nonmetallic . Under normal conditions, sulfur atoms form cyclic octatomic molecules with the chemical formula S8 . Elemental sulfur is a bright yellow, crystalline solid at room temperature . It is a tasteless, odorless, brittle solid that is pale yellow in color, a poor conductor of electricity, and insoluble in water .
Synthesis Analysis
Sulfur quantum dots (SQDs), an emerging luminescent nanomaterial, have shown great potential in various application fields, such as sensing, bioimaging, light emitting diode, catalysis, and anti-bacteria . The synthetic methods and sensing/bioimaging applications of SQDs have been updated in recent years . In 2021, Liu et al. explored the mechanisms by O2 bubbling-assisted synthesis and spectroscopic analysis of SQDs produced from sulfur ions, which were formed from bulk sulfur with the passivation of PEG-400 under an alkaline condition .
Molecular Structure Analysis
Sulfur forms many allotropes, but the most well-known allotrope is cyclo octasulfur – S8 . Octasulfur is soft, odorless, and bright yellow solid type in pure form . The structure of the cyclooctasulfur molecule, S8, is also known .
Chemical Reactions Analysis
Sulfur is a flammable substance and its vapors and dust may be explosive . It oxidizes metals, giving a variety of binary sulfides in which sulfur exhibits a negative oxidation state (2−) . Elemental sulfur oxidizes less electronegative nonmetals, and more electronegative nonmetals, such as oxygen and the halogens, will oxidize it .
Physical And Chemical Properties Analysis
The atomic mass of sulfur is 32.06 amu . Sulfur is insoluble in water . The melting point of sulfur is 115.21 °C, and the boiling point is 444.61 °C . The density of sulfur is 2.07 g/cm^3 .
科学的研究の応用
Dermatological Applications
Sulfur: , known for its antiseptic, antifungal, antiparasitic, anti-acne, anti-pruritic, antiseborrhoeic, and keratolytic properties , is widely used in dermatological treatments . It is found in topical treatments and is an active ingredient in many skincare products aimed at treating acne, dandruff, and other skin conditions.
Diagnostic Imaging
The AN-Sulfur Colloid Kit is used in nuclear medicine for diagnostic imaging. It assists in the localization of lymph nodes draining a primary tumor in patients with breast cancer or malignant melanoma and evaluates peritoneo-venous shunt patency . It is also used for imaging areas of functioning reticuloendothelial cells in the liver, spleen, and bone marrow.
Agriculture and Soil Treatment
Agri-Sul: is utilized to lower soil pH and replenish sulfur in the soil, which is essential for plant growth. It helps balance the nitrogen to sulfur ratio required for optimum plant growth and darker color . This application is particularly important in agriculture to ensure the health and productivity of crops.
Food Packaging
Sulfur quantum dots: , derived from sublimed sulfur, are being researched for their potential use in food packaging . They exhibit antimicrobial activity, antioxidant activity, biocompatibility, and nontoxicity, which could revolutionize the food packaging industry by providing safer and sustainable alternatives .
Sensing and Bioimaging
Emergent sulfur quantum dots are explored for their applications in sensing and bioimaging . They offer unique optical properties, low toxicity, high hydrophilicity, and low cost, making them suitable for various fields such as catalysis and anti-bacteria applications .
Polymer Chemistry and Material Science
Sulfur radicals: are involved in exciting applications across polymer chemistry and materials science . They play a role in bonding theory, organic synthesis, and biochemistry, contributing to advancements in these fields .
Environmental Monitoring
Aquilite: is associated with environmental monitoring systems , particularly those related to water data management. While specific applications are not detailed in the search results, such systems are crucial for monitoring water quality and environmental conditions .
Smart Farming
While not directly linked to the compound “231-722-6,” smart farming technologies, which may utilize sulfur compounds, are transforming agriculture into a data-driven industry5G technology and the Internet of Things (IoT) are key enablers of this transformation, optimizing resource usage and enhancing productivity .
Safety And Hazards
Safety in handling sulfur, whether as a solid or liquid, requires recognition of and adequate precautions against three possible dangers: 1) Sulfur is a flammable substance and its vapors and dust may be explosive . 2) Sulfur in its molten state is a burn hazard . 3) Sulfur may generate hazardous amounts of hydrogen sulphide gas (H2S) .
将来の方向性
Lithium-sulfur (Li–S) batteries are among the most promising next-generation energy storage technologies due to their ability to provide up to three times greater energy density than conventional lithium-ion batteries . The implementation of Li–S battery is still facing a series of major challenges . All-solid lithium-sulfur batteries (SLSBs), comprising of sulfur cathode, solid electrolyte, and Li metal anode, are much safer than liquid-based electrochemical batteries such as conventional lithium batteries .
特性
IUPAC Name |
sulfur | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINIDFKCEFEMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9035-99-8 | |
| Record name | Sulfur, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9035-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9034941 | |
| Record name | Sulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
32.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Water or Solvent Wet Solid; Water or Solvent Wet Solid, Pale yellow crystals or powder with faint odor of rotten eggs; [CAMEO], YELLOW SOLID IN VARIOUS FORMS. | |
| Record name | Sulfur | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfur | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1942 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
445 °C | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
160 °C c.c. | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.1 g/cm³ | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Sulfur | |
CAS RN |
7704-34-9 | |
| Record name | Sulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7704-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfur | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
120 °C (amorphous) | |
| Record name | SULFUR | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1166 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details















Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)

![7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B47026.png)
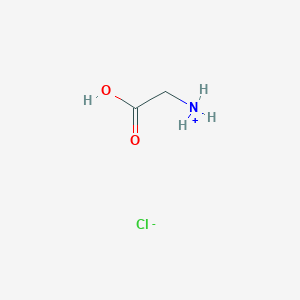
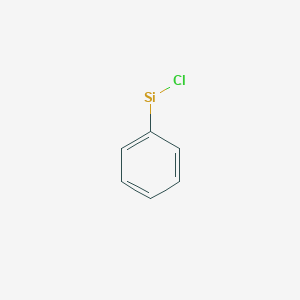

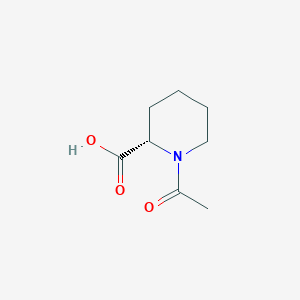
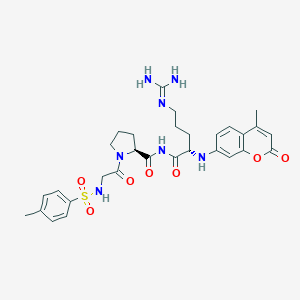
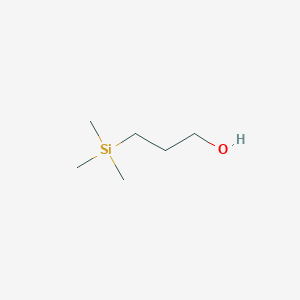
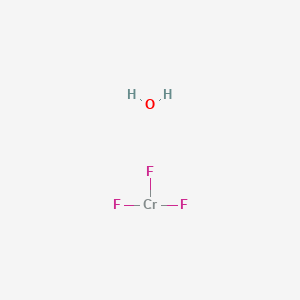

![Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)](/img/structure/B47043.png)

![Ethyl 2-[(4-methylbenzoyl)amino]acetate](/img/structure/B47053.png)